molecular formula C26H35N3O4S B2867276 N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-phenylpropyl)ethanediamide CAS No. 898461-22-8

N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-phenylpropyl)ethanediamide

Cat. No.: B2867276
CAS No.: 898461-22-8
M. Wt: 485.64
InChI Key: XDFLWGRCDWCIGE-UHFFFAOYSA-N
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Description

N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-phenylpropyl)ethanediamide is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-phenylpropyl)ethanediamide typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring is often synthesized through a series of reactions, including cyclization and functional group modifications. The sulfonyl group is introduced via sulfonation reactions, and the oxalamide moiety is formed through amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-phenylpropyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-phenylpropyl)ethanediamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-phenylpropyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-phenylpropyl)ethanediamide
  • N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-phenylpropyl)carboxamide
  • N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-phenylpropyl)urea

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N'-[2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-2-yl]ethyl]-N-(3-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N3O4S/c1-20-13-14-21(2)24(19-20)34(32,33)29-18-7-6-12-23(29)15-17-28-26(31)25(30)27-16-8-11-22-9-4-3-5-10-22/h3-5,9-10,13-14,19,23H,6-8,11-12,15-18H2,1-2H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFLWGRCDWCIGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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